(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde
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Description
Scientific Research Applications
Chiral Ligand Synthesis
Synthesis of chiral camphor-based amino alcohols and aminodiols, derivatives of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde, have been utilized as ligands in enantioselective diethyl zinc additions to benzaldehyde. This demonstrates its application in asymmetric catalysis, where moderate enantioselectivity is achieved through these synthesized ligands (Olubanwo et al., 2018).
Stereochemistry and Synthesis Studies
Studies on the synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, closely related to this compound, have been conducted. This research includes methods like epoxidation and rearrangement using boron trifluoride diethyl etherate, contributing significantly to the understanding of stereochemistry in these compounds (Yuasa et al., 2000).
Enantioselectivity Rationalization in Catalysis
Research has also focused on rationalizing enantioselectivities in dialkylzinc additions to benzaldehyde catalyzed by derivatives of this compound, such as fenchyl alcohol derivatives. These studies utilize computational methods to understand the interaction dynamics in asymmetric catalysis (Goldfuss et al., 2000).
Polymerization and Pharmaceutical Applications
This compound derivatives have been used in the in situ transformation of 1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane, resulting in crosslinked polymers. These polymers have potential applications in pharmacology, owing to their ability to decompose into non-toxic components like phosphoric acid and glycerol (Gehrmann & Vogt, 1981).
Organic Acid Generation in Ozonolysis
Studies have also been conducted on the generation of organic acids from alkene ozonolysis, involving compounds structurally similar to this compound. This research provides insights into the chemical processes that occur in the atmosphere, relevant to environmental chemistry and pollution studies (Orzechowska et al., 2005).
Catalytic Reaction Mechanisms
The compound has also been studied in the context of nickel-catalyzed reductive coupling of ynoates and aldehydes. This research contributes to understanding the kinetics and mechanisms in catalytic processes, particularly involving nickel as a catalyst (Rodrigo & Guan, 2017).
Properties
IUPAC Name |
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h6-10H,4-5H2,1-3H3/t7-,8-,9+,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNCLQCPKWLBRY-AXTSPUMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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